HTMT dimaleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

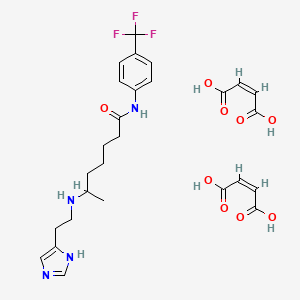

HTMT dimaleate, also known as Histamine trifluoromethyl toluidide dimaleate, is a potent histamine H1 and H2 receptor agonist . It is more potent than histamine and has been found to activate IP3/Ca2+ signaling and induce the proliferation of small cholangiocytes . The CAS Number of HTMT dimaleate is 195867-54-0 .

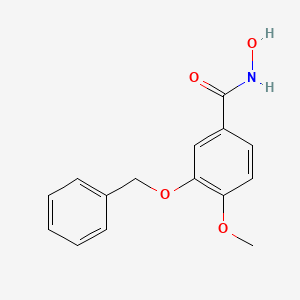

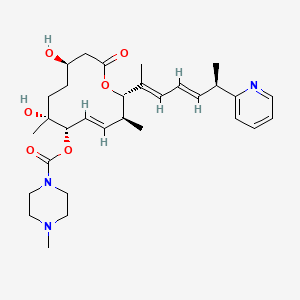

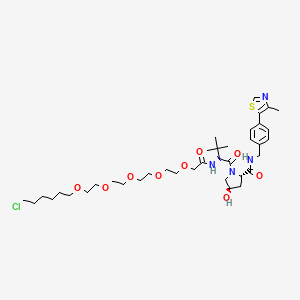

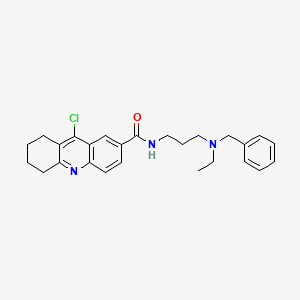

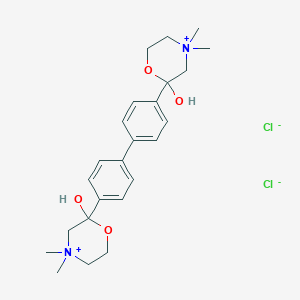

Molecular Structure Analysis

The molecular formula of HTMT dimaleate is C27H33F3N4O9 . The molecular weight is 614.6 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide . The InChI and SMILES strings provide a textual representation of the compound structure .Physical And Chemical Properties Analysis

HTMT dimaleate is a solid substance . It is soluble in water to 100 mM and in DMSO to 100 mM . The exact mass is 614.21996313 g/mol and the monoisotopic mass is also 614.21996313 g/mol . The topological polar surface area is 219 Ų .Applications De Recherche Scientifique

H1 and H2 Receptor Agonist

HTMT dimaleate is a H1 and H2 receptor agonist . It is 4x10^4 times more active than histamine in H2-mediated effects in natural suppressor cells . This makes it a valuable tool in research related to these receptors and their role in various physiological processes.

Intracellular Calcium and IP3 Increase

HTMT dimaleate has been found to increase intracellular Ca^2+ and IP3 in lymphocytes . This suggests that it could be used in research related to intracellular signaling and the role of these molecules in cell function.

Binding Site Research

Interestingly, the increase in intracellular Ca^2+ and IP3 caused by HTMT dimaleate occurs through a binding site other than H1, H2, or H3 . This indicates that HTMT dimaleate could be used in research aimed at identifying and characterizing these alternative binding sites.

Immunological Research

The activity of HTMT dimaleate on natural suppressor cells suggests potential applications in immunological research . It could be used to study the role of these cells and histamine receptors in immune responses.

Mécanisme D'action

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAOZWTYNWZSBY-SPIKMXEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NCCC1=CN=CN1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HTMT dimaleate | |

Q & A

Q1: What is the primary mechanism of action of HTMT dimaleate?

A1: HTMT dimaleate functions as a selective agonist for the histamine H1 receptor (H1R). [, , , , , ] Upon binding to H1R on the surface of specific cell types like cholangiocytes, it triggers a cascade of intracellular events. This activation primarily leads to an increase in inositol trisphosphate (IP3) levels, which in turn elevates intracellular calcium ion (Ca2+) concentrations. [, ] This surge in Ca2+ levels activates calmodulin-dependent protein kinase (CaMK), particularly CaMK I, ultimately leading to the activation of cAMP response element binding protein (CREB). [] This signaling pathway plays a crucial role in regulating various cellular functions, including proliferation. []

Q2: How does HTMT dimaleate influence cholangiocyte growth?

A2: Research indicates that HTMT dimaleate specifically stimulates the proliferation of small cholangiocytes. [] This effect is directly linked to its H1R agonistic activity, as co-administration with the H1R antagonist terfenadine effectively blocks HTMT dimaleate-induced proliferation. [] This suggests that H1R activation and the subsequent IP3/Ca2+/CaMK I/CREB pathway are crucial for the growth regulation of small cholangiocytes. [] Interestingly, this proliferative effect seems specific to small cholangiocytes, as large cholangiocytes, while expressing H1R, do not exhibit increased growth upon HTMT dimaleate stimulation. [, ]

Q3: Beyond cholangiocytes, are there other cell types affected by HTMT dimaleate?

A3: Studies demonstrate that HTMT dimaleate can induce relaxation in guinea pig tracheal smooth muscle pre-contracted with histamine. [, ] This relaxation effect is attributed to its interaction with H1 receptors in the trachea and displays a non-competitive antagonism. [] This finding suggests potential applications of HTMT dimaleate in alleviating bronchoconstriction, particularly in cases of atopic asthma. []

Q4: What are the potential research applications of HTMT dimaleate?

A4: Given its specific mechanism of action, HTMT dimaleate serves as a crucial pharmacological tool in various research areas:

- Cholangiopathies: It helps investigate the role of H1R and its downstream signaling in the development and progression of cholangiopathies, particularly focusing on differential responses of small and large cholangiocytes. [, ]

- Respiratory Diseases: The compound aids in exploring the therapeutic potential of targeting H1R for bronchodilation, especially in conditions like asthma. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-[(2S,6R)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)

![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)

![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)

![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)